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Compound of Interest

Compound Name: Isogranulatimide

Cat. No.: B8811538 Get Quote

Isogranulatimide, a marine-derived alkaloid, demonstrates notable selectivity for Checkpoint

Kinase 1 (Chk1) over other kinases, positioning it as a promising candidate for cancer therapy,

particularly in sensitizing p53-deficient cancer cells to DNA-damaging agents. This guide

provides a comparative analysis of isogranulatimide's performance against other kinases,

supported by available experimental data.

Kinase Selectivity Profile of Isogranulatimide
In vitro kinase assays have been instrumental in defining the inhibitory profile of

isogranulatimide. The compound exhibits potent inhibition of Chk1 with a half-maximal

inhibitory concentration (IC50) of 0.1 µM.[1] In a screening against a panel of 13 other protein

kinases, isogranulatimide showed significant inhibitory activity only against Glycogen

Synthase Kinase-3β (GSK-3β) with an IC50 of 0.5 µM.[1] Notably, it did not inhibit Protein

Kinase C beta (PKCβ), a target of the broader kinase inhibitor UCN-01, which shares some

structural resemblance with isogranulatimide.[1] This highlights the favorable selectivity profile

of isogranulatimide.

Comparative Inhibitory Activity of Isogranulatimide
Kinase Isogranulatimide IC50 (µM) UCN-01 IC50 (µM)

Chk1 0.1[1] 0.007[1]

GSK-3β 0.5[1] -

PKCβ No inhibition[1] 0.001[1]
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- Data not available in the cited sources.

Mechanism of Chk1 Inhibition
Structural studies have revealed that isogranulatimide binds to the ATP-binding pocket of the

Chk1 catalytic domain.[1] This binding is stabilized by hydrogen bonds with the backbone

carbonyl oxygen of glutamate 85 and the amide nitrogen of cysteine 87.[1] A key feature of

isogranulatimide's interaction with Chk1 is the interaction of its basic N15 atom with glutamate

17, which induces a conformational change in the glycine-rich loop of the kinase.[1] This unique

interaction is believed to contribute significantly to its inhibitory potency and selectivity.[1]

Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response

pathway, a critical process for maintaining genomic integrity. DNA damage activates ATR

(Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates Chk1.

Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases,

leading to cell cycle arrest and allowing time for DNA repair.
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Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of isogranulatimide against various kinases is determined using an in

vitro kinase assay. The following is a generalized protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase,

a suitable substrate (e.g., a peptide or protein that the kinase phosphorylates), and a kinase
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buffer.

Inhibitor Addition: Isogranulatimide, dissolved in a suitable solvent (e.g., DMSO), is added

to the reaction mixture at various concentrations. A control reaction without the inhibitor is

also prepared.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (adenosine

triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) to allow for the detection of substrate

phosphorylation.

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a

defined period to allow the kinase to phosphorylate the substrate.

Termination of Reaction: The reaction is stopped, typically by adding a solution that

denatures the kinase or by spotting the reaction mixture onto a membrane that binds the

substrate.

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the

case of radiolabeled ATP, this can be done by measuring the radioactivity incorporated into

the substrate using a scintillation counter or by autoradiography.

IC50 Determination: The percentage of kinase inhibition is calculated for each concentration

of isogranulatimide. The IC50 value, which is the concentration of the inhibitor required to

reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition

against the inhibitor concentration.

Experimental Workflow for Kinase Selectivity
Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase

inhibitor like isogranulatimide against a panel of kinases.
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Caption: General workflow for determining kinase inhibitor selectivity.

Conclusion
Isogranulatimide stands out as a selective inhibitor of Chk1. Its potency against Chk1,

coupled with its minimal activity against a panel of other kinases, underscores its potential as a

targeted therapeutic agent. Further investigation into its efficacy in preclinical and clinical

settings is warranted to fully elucidate its therapeutic benefits in cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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